molecular formula C21H17NO5 B2439406 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate CAS No. 1105244-17-4

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate

Cat. No.: B2439406
CAS No.: 1105244-17-4
M. Wt: 363.369
InChI Key: QEJCIMGIXMTEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate: is a complex organic compound that features a benzofuran ring, an oxazole ring, and a phenoxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzofuran and oxazole derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Benzoxazole derivatives: Compounds with antibacterial, antifungal, and anticancer activities.

    Benzimidazole derivatives: Compounds with potential therapeutic applications in various diseases.

Uniqueness: The uniqueness of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate lies in its combined structural features, which allow for diverse chemical reactivity and potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with different biological targets makes it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14(25-17-8-3-2-4-9-17)21(23)24-13-16-12-20(27-22-16)19-11-15-7-5-6-10-18(15)26-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCIMGIXMTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.